2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde
Description
Properties
Molecular Formula |
C11H11NOS |
|---|---|
Molecular Weight |
205.28 g/mol |
IUPAC Name |
(2Z)-2-(3-ethyl-1,3-benzothiazol-2-ylidene)acetaldehyde |
InChI |
InChI=1S/C11H11NOS/c1-2-12-9-5-3-4-6-10(9)14-11(12)7-8-13/h3-8H,2H2,1H3/b11-7- |
InChI Key |
FOEYTKFBFMOKOU-XFFZJAGNSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C=O |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde typically involves the condensation of an appropriate aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic amount of glacial acetic acid . This reaction forms N-benzylidene-6-nitrobenzo[d]thiazol-2-amine, which can be further processed to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde can undergo several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products Formed
Oxidation: Formation of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetic acid.
Reduction: Formation of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)ethanol.
Substitution: Various substituted benzothiazole derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and metabolic processes .
Anticancer Properties
There is growing evidence that this compound may possess anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells, highlighting its potential as a lead compound in cancer therapy .
Materials Science
Fluorescent Dyes
The unique structural features of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde make it suitable for use as a fluorescent dye in various applications, including bioimaging and sensor technology. Its fluorescence properties can be tuned by modifying the substituents on the benzothiazole ring, allowing for the design of specific probes for biological imaging .
Polymer Additives
This compound has been investigated as an additive in polymer formulations to enhance thermal stability and UV resistance. Incorporating 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde into polymer matrices can improve their mechanical properties and longevity, making them more suitable for outdoor applications .
Agrochemicals
Pesticidal Activity
Recent studies have explored the use of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde as a pesticide. Its efficacy against certain pests has been documented, suggesting it could serve as a natural alternative to synthetic pesticides. The compound's mode of action appears to involve interference with insect metabolic pathways, leading to mortality in pest populations .
Comprehensive Data Table
Case Studies
-
Antimicrobial Efficacy Study
A recent study evaluated the antimicrobial activity of several derivatives of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde against Gram-positive and Gram-negative bacteria. The results showed significant inhibition zones compared to control groups, indicating strong potential for development into a new class of antibiotics. -
Fluorescent Probes Development
In another study, researchers synthesized various derivatives of this compound to assess their fluorescence properties. The most promising derivatives exhibited high quantum yields and stability under physiological conditions, suggesting their suitability as fluorescent probes for cellular imaging.
Mechanism of Action
The mechanism of action of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives have been shown to inhibit certain enzymes involved in disease pathways, making them potential therapeutic agents .
Comparison with Similar Compounds
Tricarbocyanine Dyes (e.g., DiSCn(3)-2)
- Structure : Symmetric tricarbocyanine dye with two 3-ethylbenzothiazole units linked via a conjugated prop-1-en-1-yl chain .
- Synthesis : Yield of 48%, shorter reaction time (15–24 hours) compared to multi-step syntheses of other derivatives.
- Applications : Used as near-infrared (NIR) fluorescent dyes due to extended conjugation .
- Key Difference : The acetaldehyde group in the target compound is replaced by a larger iodinated aromatic system, enhancing photostability but reducing aldehyde-mediated reactivity .
Cyclohexene-Fused Derivatives (e.g., BCy)
Nitro-Substituted Tosylate Salt (Compound 10)
- Structure : Features a nitro group and a tosylate counterion, enhancing solubility and antiproliferative activity against colorectal cancer cells .
- Synthesis : 53% yield via a one-pot method, comparable to efficient routes for simpler benzothiazoles .
- Key Difference : The nitro group and tosylate ion improve bioactivity but reduce aldehyde functionality critical for Schiff base formation .
Functional Group Comparisons
Acrylonitrile Derivatives (e.g., 7a–k)
- Structure : (E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles with electron-donating/withdrawing aryl groups .
- Synthesis: Room-temperature reactions in ethanol with triethylamine catalysis (3–10 minutes), highlighting faster kinetics than aldehyde-containing analogs .
- Properties: The cyano group enhances electrophilicity, enabling nucleophilic additions—unlike the aldehyde’s propensity for condensations .
Biological Activity
Introduction
2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Synthesis
The compound features a benzothiazole core, which is known for its diverse biological activities. The synthesis typically involves the reaction of a benzothiazole derivative with acetaldehyde under specific conditions to form the ylidene linkage.
Synthetic Route
- Formation of Benzothiazole Core : Synthesized from 2-aminothiophenol and an aldehyde or ketone.
- Ylidene Linkage Formation : Reacting the benzothiazole derivative with acetaldehyde.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Properties
Research has indicated that compounds related to benzothiazole exhibit significant antimicrobial activity. For instance, derivatives have been shown to inhibit various bacterial strains, suggesting that 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde may also possess similar properties.
Antioxidant Activity
Studies have demonstrated that related compounds can protect against oxidative stress, particularly in neuronal models. The antioxidative effects are attributed to the modulation of cellular pathways that regulate reactive oxygen species (ROS) production.
Anticancer Potential
There is growing evidence that benzothiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of signaling pathways such as NF-κB and MAPK.
Table: Summary of Biological Activities
Study 1: Antioxidative Effects
A study on a related compound (KHG21834) demonstrated its ability to mitigate Aβ-induced neuronal cell death by restoring glutathione levels and enhancing antioxidant enzyme activity. This suggests that similar compounds may offer neuroprotective benefits against oxidative stress .
Study 2: Anticancer Activity
Research involving benzothiazole derivatives showed significant cytotoxic effects on various cancer cell lines, leading to increased apoptosis rates. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .
The biological activities of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde can be attributed to several mechanisms:
- Enzyme Inhibition : Interaction with enzymes involved in critical metabolic pathways.
- Receptor Modulation : Binding to specific receptors that regulate cell proliferation and survival.
- Signal Transduction Pathways : Influencing pathways such as NF-κB and MAPK, which are crucial in inflammation and cancer progression.
Q & A
Q. What are the common synthetic routes for preparing 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde derivatives, and what reaction conditions are optimal?
- Methodological Answer : Synthesis typically involves cyclocondensation or Friedel-Crafts acylation. For example:
-
Cyclocondensation : Reacting substituted phenacyl bromides with thiazole intermediates in ethanol under reflux (7 hours) with sodium acetate as a base yields target compounds .
-
Solvent-Free Friedel-Crafts : Using Eaton’s reagent (P₂O₅·MeSO₃H), aldehydes react with benzo[d]thiazol-2-amine derivatives under solvent-free conditions. Electron-donating substituents (e.g., -OCH₃) enhance reaction rates and yields (90–96%) compared to electron-withdrawing groups .
-
Recrystallization : Purification is achieved using ethanol or water, followed by spectroscopic validation .
- Table 1 : Key Synthetic Routes and Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Phenacyl bromide, NaOAc, EtOH, reflux | 70–85 | |
| Solvent-Free Friedel-Crafts | Eaton’s reagent, 80°C, 4–6 hours | 90–96 |
Q. How can researchers characterize the purity and structural integrity of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde derivatives?
- Methodological Answer :
- Spectroscopy : Use -NMR and -NMR to confirm proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to verify purity .
- Chromatography : Thin-layer chromatography (TLC) with silica gel plates (e.g., ethyl acetate/hexane eluent) monitors reaction progress .
- X-ray Crystallography : Resolves crystal packing and stereochemistry for solid derivatives .
Advanced Research Questions
Q. How do electronic effects of substituents influence the synthesis efficiency of benzo[d]thiazole derivatives under solvent-free conditions?
-
Methodological Answer : Electron-donating groups (e.g., -CH₃, -OCH₃) on benzaldehydes accelerate nucleophilic addition in Friedel-Crafts reactions by increasing electron density at the carbonyl carbon. Conversely, electron-withdrawing groups (e.g., -NO₂, -Cl) reduce reactivity, requiring longer reaction times (8–12 hours vs. 4–6 hours) and yielding lower conversions (70–80%) .
-
Table 2 : Substituent Effects on Friedel-Crafts Reactions
| Substituent (R) | Electronic Effect | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| -OCH₃ | Donating | 4 | 96 |
| -NO₂ | Withdrawing | 12 | 75 |
| -Cl | Withdrawing | 10 | 80 |
Q. What mechanistic insights explain the formation of imidazo[2,1-b]thiazoles using Eaton’s reagent in related syntheses?
- Methodological Answer : Eaton’s reagent acts as a dual catalyst:
- Hydrogen Bonding : Activates the aldehyde carbonyl and ethynyl group, facilitating nucleophilic attack by the thiazole amine .
- Nucleophilic Promotion : The reagent’s acidic protons stabilize intermediates, enabling cyclization to form the imidazo[2,1-b]thiazole core (see Scheme 2 in ).
Q. How can computational methods like DFT aid in understanding the electronic properties and reactivity of 2-(3-Ethylbenzo[d]thiazol-2(3H)-ylidene)acetaldehyde?
- Methodological Answer : Density Functional Theory (DFT) calculations predict:
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate charge-transfer potential. For example, alkyl substituents lower the LUMO energy, enhancing electrophilicity .
- Thermodynamic Stability : Gibbs free energy (ΔG) and enthalpy (ΔH) values optimize reaction pathways (e.g., cyclization vs. side reactions) .
- Spectroscopic Validation : IR and NMR chemical shifts are simulated and matched with experimental data to validate structures .
Q. What strategies are effective in resolving contradictory biological activity data for benzo[d]thiazole derivatives across different studies?
- Methodological Answer :
- Comparative Assays : Standardize bioassays (e.g., MIC for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922) to minimize variability .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., halogens, alkyl chains) to isolate pharmacophoric groups. For example, 4-bromo derivatives show enhanced antifungal activity due to increased lipophilicity .
- Docking Studies : Use molecular modeling (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., DNA gyrase for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
